cis-Decahydronaphthalene-d18

Catalog No.
S1539768
CAS No.
28788-42-3
M.F
C10H18
M. Wt
156.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Decahydronaphthalene-d18

CAS Number

28788-42-3

Product Name

cis-Decahydronaphthalene-d18

IUPAC Name

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecadeuterionaphthalene

Molecular Formula

C10H18

Molecular Weight

156.36 g/mol

InChI

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D,10D

InChI Key

NNBZCPXTIHJBJL-XRRAJICISA-N

SMILES

C1CCC2CCCCC2C1

Canonical SMILES

C1CCC2CCCCC2C1

Isomeric SMILES

[2H]C1(C(C(C2(C(C(C(C(C2(C1([2H])[2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H]

cis-Decahydronaphthalene-d18 (c-decalin-d18), also known as decahydronaphthalene-d18 or decalin-d18, is a deuterated isotope of cis-decalin, a bicyclic saturated hydrocarbon. The "d18" refers to the presence of 18 deuterium atoms (²H) replacing hydrogen atoms (¹H) in the molecule [].

This isotopically enriched form is primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy, a scientific technique for studying the structure and dynamics of molecules.


Molecular Structure Analysis

cis-Decahydronaphthalene-d18 possesses a bicyclic structure similar to the parent molecule decalin. It consists of two cyclohexane rings fused together, with the two hydrogens at the bridgehead carbons (carbons connecting the two rings) in the cis configuration (on the same side of the ring plane) []. The 18 hydrogen atoms are replaced with deuterium atoms throughout the molecule, although the exact positions may vary depending on the synthesis method.

Here are some key features of its structure:

  • Deuterium enrichment: The presence of deuterium atoms slows down the rotational motion of the molecule compared to its non-deuterated counterpart. This leads to sharper and better-resolved NMR signals, making it a valuable tool for structural analysis.
  • Cis configuration: The cis configuration at the bridgehead carbons creates a more rigid structure compared to the trans isomer. This can influence some chemical properties and reactivity [].

Chemical Reactions Analysis

  • Hydrogenation: Decalin can be further hydrogenated to form perhydronaphthalene (decahydronaphthalene) [].
  • Dehydrogenation: Under specific conditions, decalin can be dehydrogenated to form naphthalene, an aromatic hydrocarbon.
  • Halogenation: Decalin can react with halogens (Cl2, Br2) to form substituted derivatives.

Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₀D₁₈ []
  • Molecular Weight: 156.36 g/mol []
  • Physical State: Liquid at room temperature []
  • Boiling Point: 193 °C (lit.) []
  • Density: 1.012 g/mL at 25 °C []
  • Solubility: Insoluble in water, soluble in organic solvents []
  • Stability: Stable under normal storage conditions []

Isotopically labeled Decahydronaphthalene for NMR studies

cis-Decahydronaphthalene-d18 (cDHS-18) is a specifically isotopically labeled form of cis-decalin, a bicyclic hydrocarbon. The "d18" designation indicates that all 18 hydrogen atoms in the molecule are replaced with deuterium (²H), a stable isotope of hydrogen with a neutron in its nucleus. This isotopic substitution makes cDHS-18 a valuable tool in nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for studying the structure and dynamics of molecules.

  • Deuterium has a spin of 1, similar to hydrogen's spin of ½. However, the larger mass of deuterium leads to a different resonance frequency in the NMR spectrum compared to hydrogen. This difference allows researchers to distinguish between signals originating from protons (¹H) and deuterons (²H) in a molecule.

Applications in studying protein-ligand interactions

cDHS-18 is particularly useful in studying protein-ligand interactions. Proteins are biological molecules that perform various functions within cells. Ligands are small molecules that bind to specific sites on proteins, often regulating their activity. By selectively deuterating the ligand, researchers can use NMR to probe the interaction between the protein and the ligand at the atomic level.

  • Deuterium labeling simplifies the NMR spectrum of the ligand, making it easier to identify signals arising from specific regions of the molecule. This allows researchers to map the binding site of the ligand on the protein and understand the interactions between the two molecules.

Advantages of cis-Decahydronaphthalene-d18

cDHS-18 offers several advantages over non-deuterated cis-decalin for NMR studies:

  • Improved spectral resolution: Deuterium labeling reduces signal overlap in the NMR spectrum, leading to clearer and more interpretable data.
  • Reduced background noise: The different resonance frequencies of protons and deuterons minimize background noise from solvent and other non-deuterated components in the sample.
  • Enhanced sensitivity: Deuterium labeling can sometimes improve the sensitivity of NMR experiments, allowing researchers to detect weaker signals.

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

Explore Compound Types